molecular formula C48H73N13O17S3 B612440 Cyclotraxin B CAS No. 1203586-72-4

Cyclotraxin B

Número de catálogo: B612440
Número CAS: 1203586-72-4
Peso molecular: 1200.4 g/mol
Clave InChI: JLBMMJHZUYBFGX-ZHTCEXBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Direcciones Futuras

Cyclotraxin B represents a lead compound for the development of new therapeutic strategies to treat brain disorders . It might not only be a powerful tool to investigate the role of BDNF and TrkB in physiology and pathology but also has potential in the treatment of mental and neurodegenerative disorders .

Análisis Bioquímico

Biochemical Properties

Cyclotraxin B interacts primarily with the TrkB receptor. It non-competitively inhibits BDNF-induced TrkB activity with an IC50 of 0.30 nM . This inhibition occurs without altering the binding of BDNF to TrkB . This compound also acts as an allosteric modulator of vascular endothelial growth factor receptor 2 (VEGFR2), one of the receptors for vascular endothelial growth factor (VEGF) . By altering the conformation of TrkB, this compound inhibits both BDNF-dependent and independent activities .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting TrkB activity, which in turn affects synaptic plasticity, neuronal differentiation, and BDNF-induced neurotoxicity . This compound has been shown to produce anxiolytic-like behavioral effects in animal models without causing antidepressant-like effects . Additionally, it has analgesic effects in animal models of neuropathic pain .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TrkB receptor, where it acts as a negative allosteric modulator. This binding alters the conformation of TrkB, leading to the inhibition of both BDNF-dependent and independent activities . This compound does not change the BDNF EC50, indicating that it does not affect the binding affinity of BDNF to TrkB . The compound also modulates VEGFR2, contributing to its effects on angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time. The inhibition of TrkB activity by this compound remains consistent at various TrkB densities, both in the presence and absence of BDNF . This compound has been shown to cross the blood-brain barrier and maintain its anxiolytic-like effects over time . No significant degradation or loss of activity has been reported in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on endometriotic lesion survival, this compound was administered at high (7.5 mg/kg/day), medium (5 mg/kg/day), and low (2.5 mg/kg/day) doses . The treatment did not cause any significant side effects, and a dose-dependent reduction in endometriotic implant volume and number was observed . This compound also produced anxiolytic-like effects in animal models at various dosages without causing antidepressant-like effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to TrkB and VEGFR2 signaling. By inhibiting TrkB activity, this compound affects downstream signaling pathways involved in synaptic plasticity, neuronal differentiation, and neuroprotection . The modulation of VEGFR2 by this compound also impacts angiogenesis and vascular function

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting the brain due to its ability to cross the blood-brain barrier . The compound interacts with TrkB and VEGFR2 receptors, influencing their localization and activity . This compound’s distribution within the brain contributes to its anxiolytic and analgesic effects .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the TrkB receptor on the cell surface and within intracellular compartments involved in receptor signaling . This compound’s interaction with TrkB leads to the inhibition of receptor activity and downstream signaling pathways . The compound’s ability to modulate VEGFR2 also suggests its presence in endothelial cells and other tissues involved in angiogenesis .

Métodos De Preparación

La ciclotraxina B se sintetiza utilizando un enfoque peptidomimético, que implica el diseño y la síntesis de moléculas similares a péptidos que imitan la actividad biológica de los péptidos . La ruta sintética generalmente incluye los siguientes pasos:

    Síntesis de péptidos: La secuencia de péptidos lineales se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS).

    Ciclización: El péptido lineal se cicla para formar la estructura cíclica de la ciclotraxina B.

    Purificación: El péptido cíclico se purifica utilizando cromatografía líquida de alta resolución (HPLC) para obtener el producto final.

Análisis De Reacciones Químicas

La ciclotraxina B principalmente experimenta interacciones no covalentes en lugar de reacciones químicas tradicionales como la oxidación, la reducción o la sustitución. Su principal modo de acción implica la modulación alostérica del receptor TrkB . Esta modulación no implica alterar la unión de BDNF, sino más bien cambiar la conformación del receptor para inhibir su actividad .

Propiedades

IUPAC Name

(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73N13O17S3/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBMMJHZUYBFGX-ZHTCEXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73N13O17S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045820
Record name Cyclotraxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1200.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203586-72-4
Record name Cyclotraxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.